2-Methoxy-4-[(methylimino)methyl]phenol
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Overview
Description
2-Methoxy-4-[(methylimino)methyl]phenol is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylimino group (-CH=N-CH3) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-[(methylimino)methyl]phenol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenol with formaldehyde and methylamine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process includes the use of catalysts to enhance reaction rates and improve yields. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(methylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Methoxy-4-[(methylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(methylimino)methyl]phenol involves its interaction with specific molecular targets. It is known to bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the imine group.
4-Hydroxy-3-methoxytoluene: Another similar compound with a hydroxyl group instead of the imine group.
4-Methylguaiacol: Shares the methoxy and methyl groups but differs in the position of the functional groups
Uniqueness
2-Methoxy-4-[(methylimino)methyl]phenol is unique due to the presence of both methoxy and methylimino groups, which confer distinct chemical and biological properties. Its ability to interact with estrogen receptors and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
84145-54-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-4-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3 |
InChI Key |
OKYNVMRFOLPHBU-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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